Comparison of Physical State and Handling: 2,4-Substituted Isomer vs. 4-Substituted Analog
The 2,4-substitution pattern of 2-Chloro-4-(trifluoromethyl)benzyl alcohol results in a significantly higher melting point compared to the non-chlorinated 4-(trifluoromethyl)benzyl alcohol. This difference dictates that the target compound is a solid at standard ambient temperature, whereas the 4-substituted analog is a liquid or low-melting solid . This directly impacts handling, storage stability, and purification method selection (e.g., trituration vs. distillation).
| Evidence Dimension | Melting Point (Solid-State Integrity) |
|---|---|
| Target Compound Data | 50–52°C |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzyl alcohol: 18–20°C |
| Quantified Difference | Increase of 32–34°C |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Why This Matters
A higher melting point solid offers improved long-term storage stability and simpler handling for solid-phase synthesis or weighing accuracy in R&D settings, reducing procurement risk associated with liquid chemical degradation or leakage.
